Methyl trans-3-hydroxycyclopentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-3-hydroxycyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of trans-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-3-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trans-3-oxocyclopentanecarboxylic acid.
Reduction: Formation of trans-3-hydroxycyclopentanol.
Substitution: Formation of trans-3-halocyclopentanecarboxylate.
Scientific Research Applications
Methyl trans-3-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl trans-3-hydroxycyclopentane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxycyclopentane-1-carboxylate: Similar structure but differs in the stereochemistry of the hydroxyl group.
Trans-3-hydroxycyclopentanecarboxylic acid: The acid form of the compound, lacking the methyl ester group.
Uniqueness
Methyl trans-3-hydroxycyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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